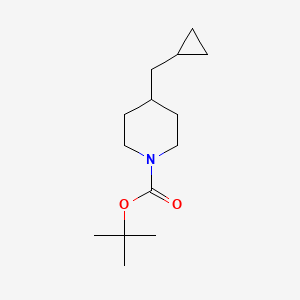

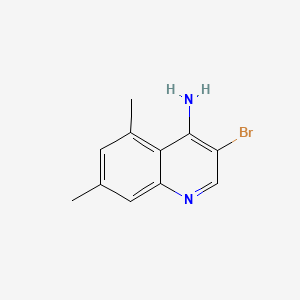

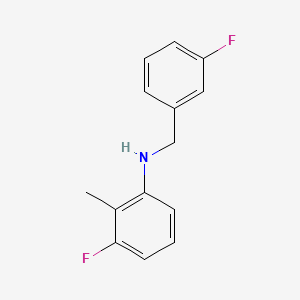

![molecular formula C11H11N3O3 B567426 6-硝基螺[1,2,3,4-四氢喹唑啉-2,1'-环丁烷]-4-酮 CAS No. 1272756-10-1](/img/structure/B567426.png)

6-硝基螺[1,2,3,4-四氢喹唑啉-2,1'-环丁烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom

科学研究应用

场效应晶体管应用

该化合物已被用于研究光致变色螺吡喃 (SP) 分子在 MoS2 场效应晶体管 (FET) 沟道上的光异构化和热反应 . 该研究观察到在紫外光照射分子时,漏电流与栅极电压图中的阈值电压明显变化,这是由于 SP 分子转变为亚甲基 (MC) 所致。 这证明了该系统在逻辑运算应用中的可能性 .

智能变色纺织品

该化合物已被用于开发智能变色纺织品 . 通过引入柔性间隔基团,设计并合成了一系列含有不同自由体积基团的螺吡喃光致变色分子。 分子的光敏性随着分子自由体积的增加而增加。 光致变色材料在智能纺织品、光学器件、防伪等领域具有潜在应用 .

光控智能窗户应用

该化合物已被用于开发光控智能窗户应用 . 光致变色透明木材在光照射下表现出鲜明的紫色到无色变化。 所提出的光致变色透明木材在机械坚固、节能、光控、彩色智能窗户方面具有大规模应用的潜力 .

水溶性光致变色染料

作用机制

Target of Action

It’s known that the compound is a photochromic spiropyran molecule , which suggests that its targets could be related to light-sensitive processes or systems.

Mode of Action

The compound undergoes a photoisomerization process, changing from a spiropyran (SP) molecule to a merocyanine (MC) molecule upon exposure to UV light . This change is reversible, and the MC molecule can revert back to the SP form either through thermal annealing or exposure to green light . The process of change from MC to SP involves two types of decay rates, corresponding to the molecules attached directly to the substrate and those in the upper layer .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its photoisomerization and thermal reset properties . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .

Pharmacokinetics

The compound’s photoisomerization and thermal reset properties suggest that its bioavailability could be influenced by light and temperature conditions .

Result of Action

The primary result of the compound’s action is the shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule . This shift is due to the change of the SP molecule to MC . A complete reset from MC to SP molecule is achieved by thermal annealing, while the injection of green light could revert the property to the original condition .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as light and temperature . UV light triggers the photoisomerization from SP to MC, while green light or thermal annealing can revert the MC back to SP . The estimated activation energy of 90 kJ/mol for the reset process allows for the calculation of the conversion rate in a controllable temperature range .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline derivative, followed by the introduction of a nitro group and the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

化学反应分析

Types of Reactions

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly

属性

IUPAC Name |

6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSURDWUMJXDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179825 |

Source

|

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-10-1 |

Source

|

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

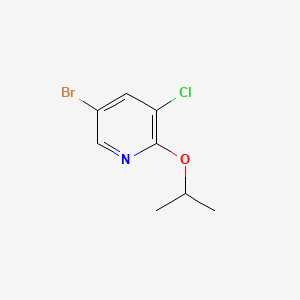

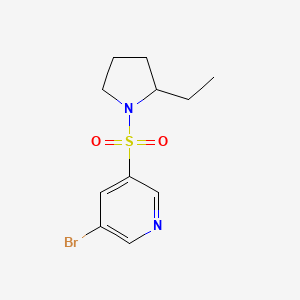

![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)

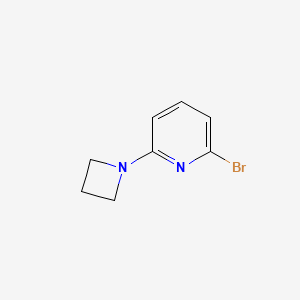

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)

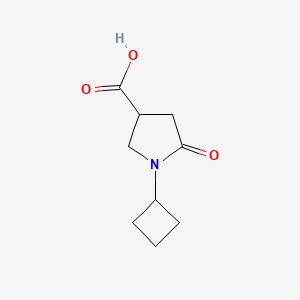

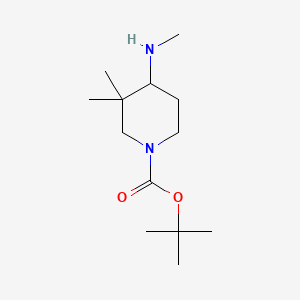

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)